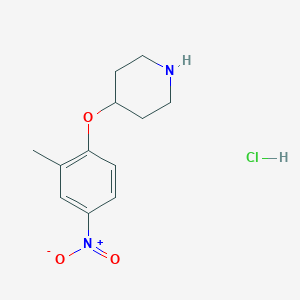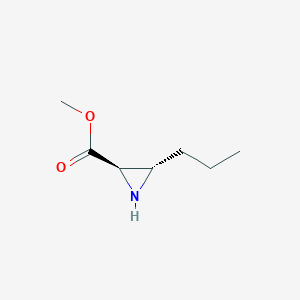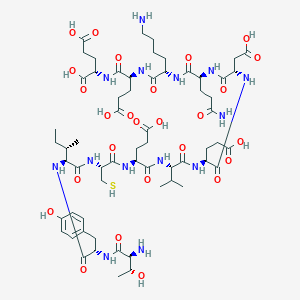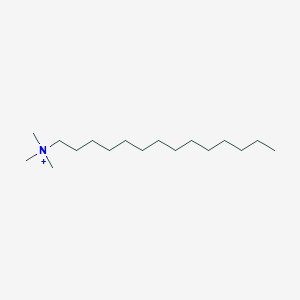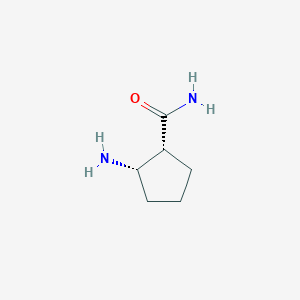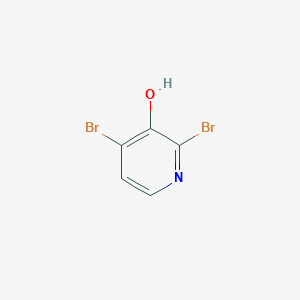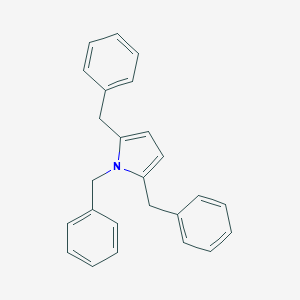
1,2,5-Tribenzylpyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Tribenzylpyrrole is a chemical compound with the molecular formula C25H21N. It is a pyrrole derivative that has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of 1,2,5-tribenzylpyrrole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cell division and proliferation. It may also induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent antifungal and antibacterial activity. It has also been shown to induce apoptosis in cancer cells. In addition, it has been investigated for its potential use as a building block for the synthesis of novel polymers and materials.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,2,5-tribenzylpyrrole in lab experiments include its potent antifungal and antibacterial activity, its ability to induce apoptosis in cancer cells, and its potential use as a building block for the synthesis of novel polymers and materials. However, its limitations include its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For the study of 1,2,5-tribenzylpyrrole include further investigation of its mechanism of action, as well as its potential applications in the fields of biochemistry, pharmacology, and materials science. In addition, research is needed to explore its potential use as a building block for the synthesis of novel polymers and materials. Further studies are also needed to determine its toxicity and potential side effects, as well as its efficacy in vivo.
Synthesemethoden
1,2,5-Tribenzylpyrrole can be synthesized using several methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Sonogashira coupling reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The Sonogashira coupling reaction involves the reaction of an aryl halide with an alkynyl compound in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
1,2,5-Tribenzylpyrrole has been extensively studied for its potential applications in various fields of science. In biochemistry, it has been shown to exhibit potent antifungal and antibacterial activity. In pharmacology, it has been shown to have potential as an anticancer agent, as it can induce apoptosis in cancer cells. In materials science, it has been investigated for its potential use as a building block for the synthesis of novel polymers and materials.
Eigenschaften
CAS-Nummer |
132752-02-4 |
|---|---|
Molekularformel |
C25H23N |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
1,2,5-tribenzylpyrrole |
InChI |
InChI=1S/C25H23N/c1-4-10-21(11-5-1)18-24-16-17-25(19-22-12-6-2-7-13-22)26(24)20-23-14-8-3-9-15-23/h1-17H,18-20H2 |
InChI-Schlüssel |
RGLBGWYXPYEOIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=CC=C(N2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=C(N2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Synonyme |
1,2,5-TRIBENZYLPYRROLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)
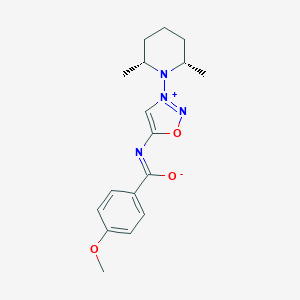

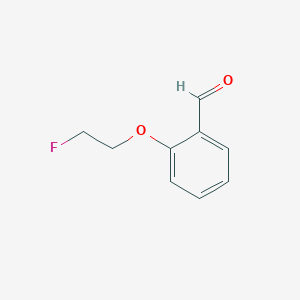

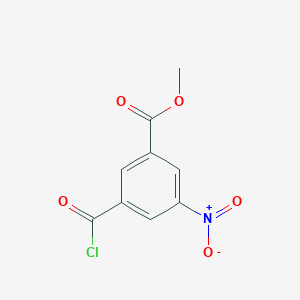
![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)
